molecular formula C6H4FN3 B8806098 6-fluoro-1H-imidazo[4,5-b]pyridine

6-fluoro-1H-imidazo[4,5-b]pyridine

Cat. No.: B8806098
M. Wt: 137.11 g/mol
InChI Key: JXVXRAGJWRRBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-1H-imidazo[4,5-b]pyridine is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The imidazo[4,5-b]pyridine scaffold is a purine isostere, allowing it to interact with a wide range of enzymatic targets, which makes it a versatile precursor in the synthesis of biologically active molecules . This compound is specifically recognized for its potential in anticancer and anti-infective research. Derivatives of the imidazo[4,5-b]pyridine core have been identified as potent inhibitors of various kinase targets, including Aurora kinases and FLT3, which are critical in the progression of cancers such as acute myeloid leukemia (AML) . Furthermore, novel derivatives have shown promising in vitro antitubercular activity against Mycobacterium tuberculosis , indicating its utility in developing future DprE1 inhibitors to address multidrug-resistant tuberculosis . The incorporation of a fluorine atom is a common strategy in lead optimization to modulate key properties like metabolic stability, lipophilicity, and binding affinity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4FN3

Molecular Weight

137.11 g/mol

IUPAC Name

6-fluoro-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C6H4FN3/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,(H,8,9,10)

InChI Key

JXVXRAGJWRRBTD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC=N2)F

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Fluoro 1h Imidazo 4,5 B Pyridine and Its Derivatives

Classical and Reductive Cyclization Approaches to the Imidazo[4,5-b]pyridine Core

The traditional methods for constructing the imidazo[4,5-b]pyridine ring system have long been the foundation of its synthesis, primarily relying on the cyclization of appropriately substituted pyridine (B92270) precursors.

Condensation Reactions with Diaminopyridines and Aldehydes or Carboxylic Acids

One of the most established methods for the synthesis of the imidazo[4,5-b]pyridine scaffold involves the condensation of a 2,3-diaminopyridine (B105623) derivative with either an aldehyde or a carboxylic acid (or its derivative). The reaction with an aldehyde typically proceeds via an initial Schiff base formation, followed by an intramolecular cyclization and subsequent oxidation or aromatization to furnish the final product. A variety of oxidizing agents can be employed for this purpose.

A related and widely used approach is the Phillips condensation, which utilizes a carboxylic acid or its corresponding derivative (e.g., acid chloride, ester, or anhydride) as the cyclizing partner. This reaction is often carried out at elevated temperatures, sometimes in the presence of a dehydrating agent or a mineral acid like polyphosphoric acid (PPA) to facilitate the cyclization. For instance, the reaction of a substituted 2,3-diaminopyridine with formic acid is a common method for the preparation of unsubstituted imidazo[4,5-b]pyridines at the 2-position.

A notable three-component condensation reaction has also been developed for the synthesis of related tetrahydroimidazo[4,5-b]pyridin-5-ones. This method involves the reaction of 5-aminoimidazole derivatives, aldehydes, and Meldrum's acid in acetic acid at room temperature, providing a convenient route to these complex heterocyclic systems.

Reductive Cyclization Strategies

Reductive cyclization offers an alternative and often milder approach to the imidazo[4,5-b]pyridine core, typically starting from a 2-amino-3-nitropyridine (B1266227) derivative. This method avoids the need for a separate oxidation step. The nitro group is reduced in situ to an amino group, which then undergoes intramolecular cyclization with a suitable carbonyl compound that has been condensed with the primary amino group.

A common reducing agent for this transformation is sodium dithionite (B78146) (Na2S2O4). For example, a one-pot reaction between a 2-amino-3-nitropyridine, an aldehyde, and sodium dithionite in a suitable solvent system like ethanol (B145695)/water can directly yield the desired 2-substituted imidazo[4,5-b]pyridine. Another effective reducing system is stannous chloride (SnCl2·2H2O) in the presence of an acid. This strategy is particularly useful for synthesizing a diverse range of 2-substituted derivatives by simply varying the aldehyde component.

A tandem reduction-cyclization sequence has also been reported for the synthesis of related imidazo[4,5-b]pyrazines, which could be conceptually applied to the pyridine series. This process involves the in situ reduction of an oxadiazole moiety to a diaminopyrazine, which is then trapped and cyclized with a suitable carbon electrophile.

Modern Transition-Metal-Catalyzed Synthesis and Functionalization

The advent of transition-metal catalysis has revolutionized the synthesis and functionalization of heterocyclic compounds, including the imidazo[4,5-b]pyridine system. These modern methodologies offer greater efficiency, selectivity, and functional group tolerance compared to classical approaches.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the

Metal-Free and Green Chemistry Approaches to the Imidazo[4,5-b]pyridine Scaffold

In recent years, a significant shift towards more environmentally friendly and sustainable chemical processes has been observed. This has led to the development of metal-free and green chemistry approaches for the synthesis of the imidazo[4,5-b]pyridine core, minimizing waste and avoiding the use of toxic reagents.

Tandem Reaction Sequences for Scaffold Construction (e.g., from 2-chloro-3-nitropyridine)

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer a highly efficient and atom-economical approach to complex molecules. A notable example is the construction of the imidazo[4,5-b]pyridine skeleton starting from 2-chloro-3-nitropyridine.

Environmentally Benign Solvent Systems and Catalysts in Imidazopyridine Synthesis

The principles of green chemistry have spurred the exploration of environmentally benign solvents and catalysts for imidazopyridine synthesis. Water, being non-toxic and non-flammable, has emerged as a preferred solvent for many organic reactions. chemicalbook.com For instance, a catalyst-free tandem synthesis of imidazo[4,5-b]pyridines has been developed using a water-isopropanol (H₂O-IPA) mixture as the reaction medium. nih.gov This system not only serves as a green solvent but also facilitates the reaction sequence, leading to excellent yields of the desired products. nih.gov

Glycerol is another green solvent that has been employed in the one-pot, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives. uctm.edu Its high boiling point allows for reactions to be conducted at elevated temperatures, often leading to shorter reaction times and improved yields. uctm.edu

In terms of catalysis, molecular iodine has been utilized as an efficient and inexpensive catalyst for the synthesis of imidazo[1,2-a]pyridines under ultrasonic irradiation in an aqueous medium. acs.org Other green catalysts that have been explored include phosphotungstic acid (HPW) in ethanol for the synthesis of imidazo[1,2-a]pyridines under microwave irradiation, and Al³⁺-exchanged on K10 montmorillonite (B579905) clay, a reusable heterogeneous catalyst, for the intramolecular cyclization to form imidazo[4,5-b]pyridines. mdpi.comnih.gov Photocatalytic methods, which utilize light as a clean energy source, are also gaining traction for the functionalization of imidazopyridines, often employing metal-free organic dyes as photocatalysts. nih.govacs.org

Specific Synthetic Routes for 6-Fluoro-1H-imidazo[4,5-b]pyridine and Related Fluoro-Substituted Precursors

The introduction of a fluorine atom into the imidazo[4,5-b]pyridine scaffold can significantly modulate its physicochemical and biological properties. The synthesis of this compound typically involves the preparation of a fluoro-substituted pyridine precursor, followed by the construction of the fused imidazole (B134444) ring.

A key precursor for the synthesis of this compound is 5-fluoro-2,3-diaminopyridine. The synthesis of this diamine can be approached from commercially available starting materials such as 3-amino-5-fluoropyridine (B1296810) or 2-amino-5-fluoropyridine (B1271945). The synthesis of 3-amino-5-fluoropyridine has been reported through methods like the Hofmann rearrangement of 5-fluoronicotinamide. chemicalbook.com Similarly, 2-amino-5-fluoropyridine can be synthesized from 2-aminopyridine (B139424) through a sequence of reactions including nitration, amino group protection, diazotization, and a Schiemann reaction. chemicalbook.com

Once the appropriately substituted diaminopyridine is obtained, the imidazole ring can be formed through cyclization with a suitable one-carbon synthon. Common reagents for this cyclization include formic acid, which leads to an unsubstituted imidazole ring, or other carboxylic acids and their derivatives to introduce a substituent at the C2-position. mdpi.com For example, the cyclization of a diaminopyridine with a carboxylic acid can be achieved by heating the two components together, sometimes in the presence of a condensing agent like polyphosphoric acid. chimia.ch

A study focused on trypanosomal methionyl-tRNA synthetase inhibitors highlighted the importance of a 5-fluoroimidazo[4,5-b]pyridine fragment for bioavailability. nih.gov While the specific synthesis of the 6-fluoro isomer is not detailed, the successful synthesis and potent activity of the 5-fluoro analogue strongly supports the feasibility of synthesizing the 6-fluoro derivative using similar synthetic strategies, starting from the corresponding 5-fluoro-2,3-diaminopyridine. nih.gov

Methodological Innovations in Imidazo[4,5-b]pyridine Synthesis

Beyond green and tandem approaches, several other innovative methodologies have been developed to streamline the synthesis of imidazo[4,5-b]pyridines and their derivatives, offering greater efficiency, regioselectivity, and access to a wider range of chemical diversity.

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis and have been successfully applied to the construction and functionalization of the imidazo[4,5-b]pyridine core. The Suzuki-Miyaura cross-coupling, for instance, is used for the C2- and C6-arylation of the imidazo[4,5-b]pyridine scaffold, allowing for the introduction of various aryl and heteroaryl groups. nih.gov Another powerful tool is the Buchwald-Hartwig cross-coupling reaction, which enables the formation of C-N bonds, providing access to a diverse array of N-substituted imidazo[4,5-b]pyridines. nih.gov Furthermore, a palladium-catalyzed amidation of 2-chloro-3-aminopyridines with primary amides, followed by in situ cyclization, offers a regioselective route to N1-substituted imidazo[4,5-b]pyridines. nih.govorganic-chemistry.org

Microwave-assisted synthesis has emerged as a valuable technique to accelerate reaction rates and improve yields in the synthesis of imidazo[4,5-b]pyridine derivatives. nih.gov This technology allows for rapid and uniform heating of the reaction mixture, often leading to cleaner reactions and reduced reaction times compared to conventional heating methods. nih.gov

Multicomponent reactions (MCRs) provide a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step. The Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, has been utilized for the synthesis of substituted imidazo[1,2-a]pyridines and related heterocyclic systems. orgsyn.org

Strategic Derivatization and Functionalization of the 6 Fluoro 1h Imidazo 4,5 B Pyridine Nucleus

N-Alkylation and N-Arylation Strategies for Substituted Imidazopyridines

The substitution on the nitrogen atoms of the imidazopyridine ring system is a fundamental approach to creating diverse molecular architectures. The tautomeric nature of the N-H bond in the imidazole (B134444) ring allows for the generation of a mixture of regioisomers upon substitution. fabad.org.tr

N-Alkylation:

N-alkylation of imidazo[4,5-b]pyridines is typically achieved under basic conditions. For instance, the reaction of 6-bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine with 1-(chloromethyl)-4-methoxybenzene in the presence of anhydrous potassium carbonate (K2CO3) in dimethylformamide (DMF) predominantly yields the N4-alkylated product. fabad.org.tr The characterization of these regioisomers is often confirmed using 2D-NOESY NMR experiments, which show enhancements between the N-CH2 protons and the aromatic protons of the pyridine (B92270) ring. fabad.org.tr Another efficient method for N-alkylation of various N-acidic heterocyclic compounds, including imidazoles, involves the use of alkyl halides in ionic liquids with potassium hydroxide (B78521) as the base. organic-chemistry.org

N-Arylation:

N-arylation of imidazoles and related heterocycles can be accomplished through several catalytic methods. Copper-catalyzed N-arylation has emerged as a powerful tool. An efficient protocol utilizes copper(I) bromide (CuBr) with pyridin-2-yl β-ketones as ligands, cesium carbonate as the base, and dimethyl sulfoxide (B87167) (DMSO) as the solvent. organic-chemistry.org This method is effective for a wide range of aryl bromides and iodides under mild conditions (60–80 °C). organic-chemistry.org Palladium-catalyzed N-arylation offers an alternative, particularly for achieving high regioselectivity. A method for the completely N1-selective arylation of unsymmetrical imidazoles employs a pre-activated solution of Pd2(dba)3 and a specific ligand, which overcomes the inhibitory effect of the imidazole substrate on catalyst formation. nih.govmit.edu This approach is applicable to aryl bromides, chlorides, and triflates. nih.govmit.edu

Reaction Type Reagents and Conditions Key Features Reference
N-Alkylation1-(chloromethyl)-4-methoxybenzene, K2CO3, DMFPredominantly N4-alkylation fabad.org.tr
N-AlkylationAlkyl halides, KOH, Ionic liquidEfficient and selective for N-acidic heterocycles organic-chemistry.org
N-ArylationAryl bromides/iodides, CuBr, Pyridin-2-yl β-ketone ligand, Cs2CO3, DMSOMild conditions, good functional group tolerance organic-chemistry.org
N-ArylationAryl bromides/chlorides/triflates, Pd2(dba)3, LigandCompletely N1-selective for unsymmetrical imidazoles nih.govmit.edu

Regioselective Functionalization at C2, C6, and C7 Positions for Structural Diversification

The ability to selectively introduce substituents at specific carbon atoms of the imidazopyridine ring is critical for fine-tuning the pharmacological properties of the resulting molecules.

C2-Functionalization:

The C2 position of the imidazo[4,5-b]pyridine ring can be a challenging site for functionalization. researchgate.net However, methods for direct C-H arylation at this position have been developed. For N3-MEM-protected imidazo[4,5-b]pyridines, efficient C2-arylation can be achieved via a copper(I) iodide-facilitated concerted-metallation-deprotonation mechanism. nih.gov This allows for the synthesis of 2,6- and 2,7-disubstituted derivatives from common intermediates. nih.gov Palladium-catalyzed cross-coupling reactions are also employed for C2-substitution. For example, the coupling of 2-halo-imidazo[4,5-b]pyridines with pyridone nucleophiles using Pd(OAc)2 and XantPhos as a ligand system provides a route to C2-substituted analogs. mdpi.com

C6 and C7-Functionalization:

The functionalization of the pyridine ring at the C6 and C7 positions is often achieved through multi-step synthetic sequences or by employing directing groups. For instance, in the synthesis of imidazo[1,2-a]pyridines, which share a similar fused heterocyclic system, various methods for functionalization at each carbon atom have been reviewed. rsc.org For pyrazolo[1,5-a]pyrimidines, a related 6,5-fused heterocyclic system, regioselective direct arylation at the C7 position can be achieved using a phosphine-containing palladium catalyst. mdpi.com This selectivity is attributed to the C7 position being the most acidic site. mdpi.com In some cases, the introduction of an N-oxide group on the pyridine ring can facilitate regioselective arylation at the C5 and C7 positions by increasing the electron density of the ring. mdpi.com

Position Reaction Type Reagents and Conditions Key Features Reference
C2Direct C-H ArylationN3-MEM-protected imidazo[4,5-b]pyridine, CuIEfficient C2-functionalization nih.gov
C2Cross-Coupling2-halo-imidazo[4,5-b]pyridines, Pyridone nucleophiles, Pd(OAc)2, XantPhosSynthesis of C2-aminated derivatives mdpi.combeilstein-journals.org
C7Direct ArylationPyrazolo[1,5-a]pyrimidine, Aryl bromide, Pd(OAc)2, SPhos, Cs2CO3, LiClRegioselective functionalization of a related heterocyclic system mdpi.com

Introduction of Complex Side Chains and Heterocyclic Moieties

The introduction of complex side chains and additional heterocyclic rings onto the 6-fluoro-1H-imidazo[4,5-b]pyridine scaffold is a key strategy for exploring new chemical space and enhancing biological activity.

Complex side chains can be introduced through various synthetic transformations. For example, the synthesis of imidazo[1,2-a]pyridines, a related scaffold, has been achieved through reactions with ketone oxime esters, allowing for the formation of alkenyl-substituted derivatives. organic-chemistry.org Three-component reactions, such as the aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines catalyzed by Y(OTf)3, provide a direct route to C3-alkylated products with complex substituents. mdpi.com

The incorporation of other heterocyclic moieties is often accomplished through cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig cross-coupling has been used to introduce various enolizable heterocycles at the C2 position of 2-halo-substituted imidazo[4,5-b]pyridines. beilstein-journals.org The choice of ligand, such as Xantphos, is crucial for achieving good yields in these C-N bond-forming reactions. beilstein-journals.org Similarly, the synthesis of 2-(1,2,4-triazol-3-yl)imidazopyridines has been reported from the reaction of diaminopyridines and triazole aldehydes. mdpi.com

Regiocontrol in Derivatization Reactions of Fluoro-Imidazopyridines

Achieving regiocontrol in the derivatization of fluoro-imidazopyridines is paramount for the synthesis of specific isomers with desired biological activities. The electronic properties of the fluorine substituent, as well as the inherent reactivity of the imidazopyridine core, influence the regioselectivity of various reactions.

In N-alkylation and N-arylation reactions, the tautomerism of the imidazole ring presents a significant challenge to regiocontrol. However, as seen with palladium-catalyzed N-arylation, careful selection of the catalyst and ligand system can lead to complete regioselectivity for one tautomer over the other. nih.govmit.edu

For C-H functionalization reactions, the regioselectivity is often dictated by the acidity of the C-H bonds and the mechanism of the catalytic cycle. In the direct arylation of imidazo[4,5-b]pyridines, the use of a protecting group on one of the imidazole nitrogens can direct functionalization to the C2 position. nih.gov In the absence of such directing groups, functionalization often occurs at the most electron-rich or most acidic positions. For the related imidazo[1,2-a]pyridine (B132010) scaffold, functionalization typically occurs at the C3 position. rsc.org However, specific conditions can be developed to target other positions. For instance, a rhodium catalytic system has been reported for the facile addition of heteroarenes to alkenes and alkynes, demonstrating the potential for regioselective alkylation and arylation. beilstein-journals.org

The development of regioselective methods remains an active area of research, with the goal of providing synthetic chemists with a robust toolbox for the precise modification of the this compound nucleus.

Advanced Spectroscopic and Crystallographic Investigations of 6 Fluoro 1h Imidazo 4,5 B Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including imidazo[4,5-b]pyridine derivatives.

In ¹H NMR spectra, the aromatic protons of the imidazo[4,5-b]pyridine core typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm. The precise chemical shifts and coupling constants (J) provide information about the connectivity of the atoms. For instance, in substituted 6-bromo-imidazo[4,5-b]pyridine derivatives, pyridine (B92270) protons have been observed as doublets with small coupling constants (⁴J) around 2.0 Hz. uctm.edu

¹³C NMR spectra provide complementary information, with the carbon atoms of the heterocyclic rings resonating at characteristic chemical shifts. The carbon atoms directly attached to nitrogen or involved in the fused ring system have distinct chemical shifts that are influenced by the electronic environment. For pyridine itself, the C2/C6 carbons appear around 150 ppm, C4 at approximately 136 ppm, and C3/C5 at about 124 ppm, with these values being influenced by substitution. testbook.com In N-substituted 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives, a range of carbon signals has been reported, including those for quaternary carbons and aromatic CH groups, which are crucial for confirming the molecular structure. uctm.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Imidazo[4,5-b]pyridine Derivatives

NucleusPositionChemical Shift (δ, ppm)
¹HPyridine Protons8.1 - 8.8
Aromatic Protons (substituent)6.8 - 8.6
Aliphatic Protons (substituent)2.4 - 6.2
¹³CPyridine C-H114 - 148
Imidazole (B134444) C-H~145
Quaternary Carbons (Cq)107 - 157
Aromatic Carbons (substituent)111 - 152

Note: The chemical shifts are approximate and can vary based on the solvent and the specific nature of the substituents.

The synthesis of substituted imidazo[4,5-b]pyridines can often lead to the formation of multiple regioisomers, particularly when introducing substituents on the nitrogen atoms of the imidazole ring. Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of these isomers.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool that identifies protons that are close in space. By observing cross-peaks between protons on a substituent and protons on the heterocyclic core, the position of the substituent can be definitively determined. For example, in the alkylation of imidazo[4,5-b]pyridines, NOESY can be used to distinguish between N-1, N-3, and N-4 isomers by identifying spatial correlations between the alkyl group's protons and the protons on the pyridine or imidazole ring. nih.gov

Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) is another valuable 2D NMR technique that enhances the signal of insensitive nuclei like ¹³C by transferring magnetization from protons. This can be used in conjunction with other 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC) to establish long-range correlations between protons and carbons, further aiding in the assignment of regioisomers. nih.gov

For fluoro-substituted analogues such as 6-fluoro-1H-imidazo[4,5-b]pyridine, Fluorine-19 (¹⁹F) NMR spectroscopy offers a direct and highly sensitive method for characterization. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. azom.com

A key advantage of ¹⁹F NMR is its wide range of chemical shifts, which is significantly larger than that of ¹H NMR. This large dispersion minimizes the likelihood of signal overlap and makes the ¹⁹F chemical shift highly sensitive to the local electronic environment. azom.comthermofisher.com The chemical shift of the fluorine atom in this compound and its derivatives will be influenced by the nature and position of other substituents on the heterocyclic ring.

Furthermore, spin-spin coupling between ¹⁹F and neighboring ¹H or ¹³C nuclei provides valuable structural information. The magnitude of these coupling constants (J-coupling) can help to confirm the position of the fluorine atom on the pyridine ring. thermofisher.com

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule. For this compound and its derivatives, the IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the heterocyclic rings and any substituents.

Key vibrational modes for the imidazo[4,5-b]pyridine core include C-H stretching, C=C and C=N stretching, and ring breathing vibrations. The C-H stretching vibrations of the aromatic rings typically appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the fused heterocyclic system give rise to a series of bands in the 1400-1650 cm⁻¹ region. nih.gov The in-plane bending motions of the C-H bonds of the imidazole ring can also be observed. nih.gov

The presence of the fluorine substituent at the 6-position will introduce a C-F stretching vibration, which is typically observed in the 1000-1400 cm⁻¹ region. The exact position of this band can provide information about the electronic environment of the C-F bond. Additionally, the N-H stretching vibration of the imidazole ring is expected to appear as a broad band in the 3200-3500 cm⁻¹ region for unsubstituted or N-H containing derivatives.

Table 2: Characteristic IR Absorption Frequencies for Imidazo[4,5-b]pyridine Derivatives

Vibrational ModeFrequency Range (cm⁻¹)
N-H Stretch (imidazole)3200 - 3500
Aromatic C-H Stretch3000 - 3100
C=C and C=N Stretch (ring)1400 - 1650
C-F Stretch1000 - 1400
C-H Bending (in-plane and out-of-plane)650 - 1200

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Characterization

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound derivatives. Techniques such as electrospray ionization (ESI) are commonly used to generate gas-phase ions of the molecules, which are then analyzed by a high-resolution mass analyzer like an Orbitrap or FT-ICR. nih.gov The high mass accuracy of these instruments allows for the unambiguous determination of the molecular formula from the measured mass-to-charge ratio (m/z).

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) experiments provide detailed information about the molecular structure through the analysis of fragmentation patterns. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. The fragmentation of the imidazo[4,5-b]pyridine core is expected to involve cleavages of the fused ring system. Common fragmentation pathways for related heterocyclic compounds include the loss of small neutral molecules such as HCN, CO, and H₂O. mdpi.com The presence of the fluorine atom and other substituents will influence the fragmentation pathways, providing further structural insights.

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

This technique provides highly accurate measurements of bond lengths, bond angles, and torsion angles, which are essential for understanding the molecular geometry. uctm.edu For instance, the bond lengths within the pyridine and imidazole rings can be compared to standard values to assess the degree of aromaticity and the influence of substituents. The planarity of the fused ring system can also be evaluated. The typical bond lengths in a pyridine ring are around 1.34 Å for C-N bonds and 1.39 Å for C-C bonds. nih.gov

Furthermore, X-ray crystallography reveals the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.

Single Crystal X-ray Diffraction of Imidazo[4,5-b]pyridine Derivatives

The molecular structures of various imidazo[4,5-b]pyridine derivatives have been elucidated, revealing a nearly planar fused ring system. For instance, in the case of 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine, the deviation from the mean plane of the fused rings is minimal. nih.govnih.gov The dihedral angle between the imidazo[4,5-b]pyridine core and any substituent phenyl rings is a key structural parameter. For example, this angle is 41.84 (11)° in 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine. nih.govnih.gov

In more complex derivatives, such as 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, the imidazopyridine moiety itself can exhibit slight non-planarity, with a dihedral angle of 2.0 (3)° between the imidazole and pyridine rings. iucr.org The orientation of the substituents with respect to the core ring system is also a critical aspect of the molecular conformation.

The following table summarizes the crystallographic data for several representative imidazo[4,5-b]pyridine derivatives, illustrating the typical parameters determined by single-crystal X-ray diffraction.

CompoundFormulaCrystal SystemSpace GroupUnit Cell Parameters
6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine nih.govnih.govC13H10BrN3OrthorhombicP21/ca = 13.7138 (4) Å b = 6.7088 (2) Å c = 25.3217 (7) Å
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine iucr.orgC20H24Br2N4TriclinicP-1a = 8.1488 (11) Å b = 11.2243 (15) Å c = 12.6378 (17) Å α = 64.049 (2)° β = 74.184 (2)° γ = 86.067 (2)°
3-allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one nih.govC9H8BrN3OTriclinicP-1a = 4.5138 (5) Å b = 9.7750 (9) Å c = 11.5717 (11) Å α = 78.748 (2)° β = 82.526 (3)° γ = 86.038 (2)°
4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine nih.govC15H11BrClN3MonoclinicP21/ca = 11.8385 (4) Å b = 15.1105 (5) Å c = 8.2831 (3) Å β = 94.618 (1)°

Insights into Intermolecular Interactions and Crystal Packing from X-ray Data

The data obtained from single-crystal X-ray diffraction extends beyond individual molecular structures to provide profound insights into how molecules are arranged in the solid state. This crystal packing is governed by a variety of intermolecular interactions, which dictate the physical properties of the material.

In the crystal structures of imidazo[4,5-b]pyridine derivatives, several types of non-covalent interactions are commonly observed. These include hydrogen bonds, π–π stacking interactions, and weaker C—H⋯π interactions. For example, the structure of 3-allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one features strong N—H⋯O hydrogen bonds that link molecules into inversion dimers. nih.gov In another instance, 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine molecules are linked by pairs of weak C—H⋯N hydrogen bonds, also forming inversion dimers. nih.gov

π–π stacking is another significant interaction that influences the crystal architecture of these planar aromatic systems. In 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine, the structure is stabilized by slipped π–π stacking between symmetry-related molecules, with an interplanar distance of 3.583 (1) Å. nih.govnih.gov Similarly, the dimers of 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine are further connected by π–π stacking interactions with centroid-centroid distances of 3.7161 (13) and 3.8478 (13) Å. nih.gov

Hirshfeld surface analysis is a computational tool that complements experimental X-ray data to visualize and quantify intermolecular interactions within a crystal. This analysis for 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine revealed that the most significant contributions to the crystal packing are from H⋯H (42.2%), H⋯C/C⋯H (23.1%), and H⋯Br/Br⋯H (22.3%) contacts. iucr.org

The following table summarizes the key intermolecular interactions observed in the crystal structures of some imidazo[4,5-b]pyridine derivatives.

CompoundKey Intermolecular Interactions
6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine nih.govnih.govSlipped π–π stacking (interplanar distance: 3.583 (1) Å)
3-allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one nih.govN—H⋯O hydrogen bonds forming inversion dimers
4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine nih.govC—H⋯N hydrogen bonds forming inversion dimers, π–π stacking (centroid-centroid distances: 3.7161 (13) and 3.8478 (13) Å)
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine iucr.orgC—H⋯π(ring) interactions, H⋯H (42.2%), H⋯C/C⋯H (23.1%), H⋯Br/Br⋯H (22.3%) contacts

Spectroscopic Analysis of Prototropic Equilibria in Fluoro-Imidazopyridines

Prototropic tautomerism, the migration of a proton between two or more sites within a molecule, is a fundamental concept in the chemistry of heterocyclic compounds, including imidazo[4,5-b]pyridines. The position of the tautomeric equilibrium can significantly influence the chemical reactivity and biological activity of the molecule. In the case of this compound, the proton on the imidazole ring can potentially reside on either of the nitrogen atoms (N1 or N3), leading to two different tautomeric forms.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for studying these dynamic equilibria. In solution, if the rate of interconversion between tautomers is slow on the NMR timescale, distinct signals for each tautomer can be observed. Conversely, if the exchange is rapid, time-averaged signals are recorded. The chemical shifts of the protons and carbons in the vicinity of the tautomeric sites are particularly sensitive to the position of the proton.

For instance, in a study of imidazo[4,5-b]pyridine derived iminocoumarins, 1H NMR spectroscopy was used to confirm the existence of inseparable tautomers by the observation of double signals for certain protons. irb.hr The integration of these signals can provide a quantitative measure of the relative populations of the tautomers in solution under specific conditions (e.g., solvent, temperature).

The introduction of a fluorine atom at the 6-position is expected to influence the electronic properties of the pyridine ring, which in turn can affect the acidity of the N-H protons and thus the position of the tautomeric equilibrium. While specific spectroscopic studies on the prototropic equilibria of this compound are not detailed in the provided search results, the principles of using NMR and other spectroscopic methods like UV-Vis and fluorescence spectroscopy are well-established for this class of compounds. irb.hr

The two primary prototropic tautomers of this compound are illustrated below.

Tautomer ITautomer II
This compound6-fluoro-3H-imidazo[4,5-b]pyridine
this compound structure6-fluoro-3H-imidazo[4,5-b]pyridine structure

Note: The images in the table are for illustrative purposes to show the different tautomeric forms and are not generated from a specific crystallographic study of this compound.

Computational Chemistry and Theoretical Modeling of 6 Fluoro 1h Imidazo 4,5 B Pyridine

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For the imidazo[4,5-b]pyridine scaffold, DFT methods are frequently used to optimize molecular structures, investigate reactivity, and interpret spectroscopic data.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), the electronic energy is calculated for a given atomic arrangement. The geometry is then iteratively adjusted to find the structure with the minimum energy, representing the most stable conformation.

This analysis yields crucial data, including bond lengths, bond angles, and dihedral angles. For the broader class of imidazo[4,5-b]pyridines, these calculations help confirm experimental structures (e.g., from X-ray crystallography) and provide insight into the planarity and strain of the fused ring system. While specific optimized geometric parameters for 6-fluoro-1H-imidazo[4,5-b]pyridine are not detailed in the available literature, the expected data from such an analysis is illustrated in the table below.

Table 1: Illustrative Data from Molecular Geometry Optimization of this compound Note: These are representative parameters and not calculated values.

Parameter Type Value (Exemplary)
C2-N1 Bond Length 1.38 Å
C6-F Bond Length 1.35 Å
N1-C7a-N5 Bond Angle 108.5°

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. libretexts.orgyoutube.comyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. For imidazo[4,5-b]pyridine derivatives, DFT calculations are used to determine the energies of these orbitals and visualize their distribution across the molecule, which helps in understanding intermolecular charge transfer processes. nih.gov

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Related to the molecule's electron-donating ability (nucleophilicity).
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Related to the molecule's electron-accepting ability (electrophilicity).

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density distribution on the surface of a molecule. It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map is color-coded to show different potential values:

Red regions indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack.

Blue regions indicate positive electrostatic potential, poor in electrons, and are favorable sites for nucleophilic attack.

Green regions represent neutral or near-zero potential.

For the imidazo[4,5-b]pyridine scaffold, MEP maps typically show negative potential (red) around the nitrogen atoms, highlighting their basicity and ability to act as hydrogen bond acceptors. uctm.edu The fluorine atom at the C6 position would also be expected to create a region of negative potential, while the hydrogen atom on the imidazole (B134444) nitrogen would be a site of positive potential (blue).

The imidazo[4,5-b]pyridine core contains multiple nitrogen atoms that can be protonated. DFT calculations are instrumental in predicting the most likely site of protonation by comparing the Gibbs free energies of the different protonated forms. mdpi.com For the general imidazo[4,5-b]pyridine scaffold, theoretical studies have shown that the unsaturated imidazole nitrogen is typically the most basic and therefore the most favorable protonation site, which is consistent with the higher pKa of imidazole compared to pyridine (B92270). mdpi.com This insight is crucial for understanding the behavior of these molecules in biological systems at physiological pH.

DFT can also be used to explore the energy barriers and pathways for tautomerization, such as the migration of the proton between the N1 and N3 positions of the imidazole ring. Studies on related structures have calculated the relative stabilities of different tautomers, finding that the bonding of the mobile hydrogen to the pyridine nitrogen can be the most stable form in some derivatives. nih.gov

Quantum Chemical Descriptors for Reactivity and Stability Assessment

From the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify a molecule's reactivity and stability. These global reactivity descriptors provide a more quantitative assessment than orbital energies alone.

Key descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): Calculated as (I + A) / 2. It measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2. It is a measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability. nih.gov

Chemical Softness (S): The reciprocal of hardness (1/η). "Soft" molecules are more polarizable and reactive.

These descriptors are widely used in studies of imidazo[4,5-b]pyridine derivatives to correlate their electronic structure with observed properties like corrosion inhibition or biological activity. nih.govresearchgate.net

Table 3: Quantum Chemical Descriptors and Their Formulas

Descriptor Formula
Ionization Potential (I) I ≈ -EHOMO
Electron Affinity (A) A ≈ -ELUMO
Electronegativity (χ) χ = (I + A) / 2
Chemical Hardness (η) η = (I - A) / 2

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemrevlett.com In 3D-QSAR, this is extended to consider the three-dimensional properties of molecules, such as their shape and electrostatic fields.

For the imidazo[4,5-b]pyridine class, 3D-QSAR studies have been performed to understand the structural requirements for their activity as, for example, Aurora A kinase inhibitors. nih.gov These studies typically involve:

Building a Dataset: A series of imidazo[4,5-b]pyridine analogues with known biological activities (e.g., IC50 values) is compiled.

Molecular Alignment: The molecules are superimposed in 3D space based on a common structural scaffold.

Field Calculation: Steric and electrostatic fields are calculated around each molecule on a grid.

Statistical Analysis: Methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build a regression model linking the field values to the biological activity.

The resulting 3D-QSAR models produce contour maps that visualize which regions around the molecule are favorable or unfavorable for activity. For instance, a map might show that a bulky, electropositive substituent at a particular position enhances activity, guiding the design of new, more potent compounds. nih.gov While no specific QSAR model for this compound is available, this compound could be included in a larger dataset of derivatives to build such a predictive model.

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
Imidazole

Development of Predictive Models for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that quantitatively correlates the chemical structure of a group of compounds with their biological activity. For the imidazo[4,5-b]pyridine class of molecules, three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), have been successfully employed to build predictive models. nih.gov

In a representative study on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors, robust CoMFA and CoMSIA models were developed. These models demonstrated strong predictive power, as evidenced by their statistical validation parameters. nih.gov The models are built using a training set of molecules and then validated using an external test set to ensure their predictive reliability.

The statistical quality of these models is assessed by several key metrics: the cross-validated correlation coefficient (q² or r(cv)²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient for the external test set (r(pred)²). High values for these parameters indicate a stable and predictive QSAR model. For instance, studies on this scaffold have reported q² values well above the acceptable threshold of 0.5, indicating good internal predictivity. nih.gov

Table 1: Representative Statistical Validation of 3D-QSAR Models for Imidazo[4,5-b]pyridine Derivatives

Model q² (r(cv)²) r(pred)²
CoMFA 0.774 0.975 0.933
CoMSIA 0.800 0.977 0.959

(Data sourced from a study on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors nih.gov)

These predictive models serve as powerful tools for the virtual screening and design of new analogues, allowing researchers to estimate the biological activity of hypothetical compounds before undertaking their chemical synthesis.

Identification of Key Structural Requirements for Activity Enhancement

A significant advantage of 3D-QSAR modeling is the generation of 3D contour maps. These maps visualize the regions in space where modifications to the molecular structure are likely to influence biological activity. They highlight areas where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding characteristics are critical.

For the imidazo[4,5-b]pyridine scaffold, these analyses have identified several key structural features for enhancing activity. The contour maps generated from CoMFA and CoMSIA studies reveal specific regions around the scaffold that are sensitive to substitution. nih.gov

Steric Fields: Contour maps often indicate that bulky substituents are favored in certain regions while being detrimental in others. For the 6-position on the pyridine ring, the models can predict the optimal size for a substituent.

Electrostatic Fields: These maps highlight areas where electropositive or electronegative groups can enhance activity. The presence of the highly electronegative fluorine atom at the 6-position significantly alters the electrostatic potential of the pyridine ring. QSAR models suggest that an electronegative group at this position can be favorable for activity, likely by engaging in specific interactions with the target protein.

Docking studies often complement QSAR analyses by providing a visual model of how the ligand binds within the active site of its biological target. nih.govnih.gov This combined approach has shown that the pyridine portion of the scaffold is often involved in crucial interactions, and substitutions at the 6-position can modulate these interactions to improve binding affinity and, consequently, biological activity.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

While QSAR and docking provide static pictures of the molecule and its interactions, Molecular Dynamics (MD) simulations offer insights into the dynamic nature of the system. MD simulations model the movement of atoms and molecules over time, providing a view of conformational flexibility and the stability of ligand-protein complexes. chemrevlett.com

For imidazo[4,5-b]pyridine derivatives, MD simulations have been used to:

Assess Binding Stability: By simulating the ligand-protein complex in a dynamic environment (typically solvated in water), researchers can evaluate the stability of the binding pose predicted by docking. The root-mean-square deviation (RMSD) of the ligand is monitored over the simulation time to see if it remains stably bound in the active site. chemrevlett.com

Analyze Conformational Changes: MD can reveal how the this compound molecule adapts its conformation upon binding to a target. It also shows how the protein's active site might adjust to accommodate the ligand.

Study Interfacial Behavior: In applications such as corrosion inhibition, MD simulations have been used to study the adsorption behavior of imidazo[4,5-b]pyridine derivatives on metal surfaces, illustrating how the molecules orient themselves at the interface. researchgate.net

These simulations provide a more realistic understanding of the molecular interactions at the atomic level, accounting for the inherent flexibility of both the ligand and its biological target.

Theoretical Insights into Fluorine's Electronic and Steric Effects on the Scaffold

The substitution of a hydrogen atom with fluorine at the 6-position of the 1H-imidazo[4,5-b]pyridine scaffold induces significant changes in its electronic and steric properties. Theoretical methods, particularly Density Functional Theory (DFT), are employed to quantify these effects. uctm.edunih.gov

Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). DFT calculations, such as the analysis of molecular electrostatic potential (MEP) maps, can visualize this effect. The fluorine atom at the C6 position pulls electron density from the pyridine ring, making the ring more electron-deficient. This has several consequences:

It can alter the pKa of the nitrogen atoms in the scaffold, affecting their protonation state at physiological pH.

It modifies the energy of the frontier molecular orbitals (HOMO and LUMO), which can influence the molecule's reactivity and its ability to participate in charge-transfer interactions. nih.govmdpi.com

The change in electron distribution can strengthen or weaken non-covalent interactions, such as hydrogen bonds and π-π stacking, with a biological target. nih.gov

Steric Effects: Fluorine has a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). Therefore, replacing hydrogen with fluorine results in a minimal steric perturbation. This unique property allows fluorine to act as a "probe" for the electronic environment of a binding site without introducing significant steric hindrance, a feature highly valued in drug design.

DFT calculations on halogenated imidazo[4,5-b]pyridines confirm that the introduction of a halogen significantly impacts the distribution of electron density across the molecule, which is a key determinant of its reactivity and intermolecular interactions. uctm.edunih.gov

Table 2: Mentioned Compounds

Compound Name
This compound

Molecular Recognition and Ligand Binding Studies of 6 Fluoro 1h Imidazo 4,5 B Pyridine Derivatives Theoretical Focus

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor's active site. This technique is instrumental in understanding the binding mechanisms of 6-fluoro-1H-imidazo[4,5-b]pyridine derivatives.

Molecular docking simulations have been extensively used to predict how derivatives of this compound interact with various biological macromolecules, particularly protein kinases, which are crucial targets in cancer therapy. rjraap.comnih.gov For instance, studies on Aurora kinase inhibitors have utilized docking to understand the binding modes of imidazo[4,5-b]pyridine derivatives. nih.gov These simulations reveal key interactions, such as hydrogen bonds between the imidazopyridine core and backbone residues in the hinge region of the kinase, a critical interaction for inhibitory activity.

In a study focused on developing selective inhibitors for Aurora-A kinase, computational modeling guided the derivatization of the imidazo[4,5-b]pyridine scaffold. acs.org By exploiting differences in the ATP-binding pocket between Aurora-A and Aurora-B/C kinases, specific modifications were made to enhance selectivity. acs.org The models predicted that certain substituents would form favorable interactions with unique residues in the Aurora-A active site, a hypothesis that was later confirmed by the high selectivity of the synthesized compounds. acs.org

Similarly, docking studies on imidazo[4,5-b]pyridine derivatives targeting p38 mitogen-activated protein kinase (MAPK) have been performed. nih.gov These studies help to visualize how the fluorinated scaffold and its substituents fit within the enzyme's active site, predicting binding affinities and identifying key amino acid residues that stabilize the ligand-protein complex. For example, a pharmacophore model was built based on known p38α kinase inhibitors to map target compounds and affirm their binding affinity within the active site. nih.gov

Table 1: Predicted Interactions of Imidazo[4,5-b]pyridine Derivatives with Kinase Targets
Derivative ClassTarget KinasePredicted Key InteractionsReference
Imidazo[4,5-b]pyridinesAurora A KinaseHydrogen bonds with hinge region residues. nih.gov
C7-substituted Imidazo[4,5-b]pyridinesAurora A KinaseSpecific interactions with L215, T217, R220 exploiting isoform differences. acs.org
Imidazol-5-yl pyridinesp38α/MAPK14Mapping to pharmacophore model built from known inhibitors. nih.gov
Imidazo[4,5-b]pyridinesDecaprenyl-phosphoryl-β-D-ribose 2′-epimerase (DprE1)Interactions with active site residues, compared with reference ligands TCA1 and BTZ043. nih.gov

When the three-dimensional structure of a target is unknown, ligand-based design approaches become essential. These methods rely on the knowledge of molecules known to be active for a specific target. Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to this approach.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of imidazo[4,5-b]pyridine derivatives. nih.gov In one study on sixty Aurora A kinase inhibitors, robust CoMFA and CoMSIA models were developed with high predictive power. nih.gov The resulting 3D contour maps highlighted regions where steric bulk, electrostatic potential, and hydrogen-bonding capabilities were critical for activity. These maps provide a clear roadmap for optimizing the scaffold, suggesting specific modifications to enhance binding affinity. nih.gov For example, the models might indicate that a bulky, electropositive group is favored at one position, while a hydrogen bond donor is required at another.

Ligand-based drug design was also the starting point for the discovery of novel antitubercular agents based on the 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine scaffold. nih.gov By analyzing the common features of known active compounds, a pharmacophore model was generated to guide the synthesis of a new series of derivatives with potential activity against Mycobacterium tuberculosis. nih.gov

Theoretical Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The binding of a ligand to its target is governed by a complex interplay of various non-covalent interactions. Theoretical analyses are crucial for dissecting these contributions. The imidazo[4,5-b]pyridine scaffold is capable of participating in multiple types of interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. mdpi.com

Hydrogen Bonding: The nitrogen atoms in the imidazole (B134444) and pyridine (B92270) rings are potent hydrogen bond acceptors, while the N-H group in the imidazole ring is a hydrogen bond donor. These interactions are consistently observed in docking simulations, often forming the primary anchor to the protein target, for example, in the hinge region of kinases. nih.gov

π-Stacking: The aromatic nature of the fused ring system allows for favorable π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the active site. Hirshfeld surface analysis, a computational method, has been used to identify and quantify intermolecular interactions, confirming the presence of π-π stacking in the crystal structures of related imidazo[4,5-b]pyridine derivatives. researchgate.net

Halogen Bonding: The presence of the fluorine atom at the C6 position introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on the protein. While less common than hydrogen bonds, these interactions can significantly contribute to binding affinity and selectivity.

Metal Coordination: Theoretical studies using Density Functional Theory (DFT) have explored the interaction of the imidazo[4,5-b]pyridine core with biologically relevant metal dications. mdpi.com These calculations show that the imidazole nitrogen is a primary binding site for metal ions like Cu(II) and Zn(II), indicating the scaffold's potential as a metal-coordinating platform. mdpi.com

Computational Studies on DNA/RNA Interactions and Recognition Mechanisms

While much of the focus has been on protein targets, the purine-like structure of this compound makes it a candidate for interacting with nucleic acids. Computational studies can predict whether these molecules can act as intercalators, groove binders, or phosphate (B84403) backbone binders. Docking simulations can be performed using DNA or RNA structures to predict binding modes and affinities. Such studies might reveal preferential binding to specific DNA sequences or structures like G-quadruplexes. A patent for certain (1H-imidazo[4,5-b]pyridin-6-yl)pyridine derivatives suggests they can block the cancer cell cycle, hinting at potential interactions with macromolecules involved in replication or transcription, which could include DNA or associated proteins. google.com

Fluorine's Role in Modulating Molecular Recognition and Binding Affinity: A Theoretical Perspective

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry, and its effects are multifaceted. nih.govresearchgate.net From a theoretical perspective, the role of the fluorine atom in this compound is not merely to add steric bulk but to profoundly alter the molecule's electronic properties. nih.gov

Modulation of Physicochemical Properties: Fluorine's high electronegativity acts as a powerful electron-withdrawing group. nih.gov This influences the acidity/basicity (pKa) of the nearby nitrogen atoms in the heterocyclic system, which can, in turn, affect the strength of hydrogen bonds formed with the target protein. nih.gov

Impact on Water Networks: Computational simulations have highlighted that fluorine substituents can have a significant, albeit hard to predict, effect on the network of water molecules at the protein-ligand interface. nih.gov By displacing or reorganizing these water molecules, a fluorine atom can lead to a favorable entropic contribution to the binding free energy. nih.gov

Bioavailability: While not strictly a binding interaction, the theoretical impact of fluorine on properties like lipophilicity and metabolic stability is a key consideration in design. Fluorination can block sites of metabolism and improve membrane permeability. nih.gov In one notable study, incorporating a 5-fluoroimidazo[4,5-b]pyridine fragment into inhibitors of trypanosomal methionyl-tRNA synthetase was shown to confer central nervous system bioavailability while maintaining or even improving efficacy. nih.gov

In essence, computational analyses provide an indispensable lens through which the subtle yet significant role of the fluorine atom can be understood, guiding its strategic placement to maximize binding affinity and optimize drug-like properties. nih.gov

Applications of 6 Fluoro 1h Imidazo 4,5 B Pyridine in Advanced Chemical Probes and Mechanistic Investigations

Development of Fluoro-Imidazopyridine-Based Chemical Probes

The imidazopyridine core is a prominent scaffold in the design of fluorescent chemical probes due to its inherent photophysical properties. acs.orgnih.gov The introduction of a fluorine atom at the 6-position of the 1H-imidazo[4,5-b]pyridine ring can further enhance these properties, making it a promising candidate for the development of advanced chemical probes. While specific research on 6-fluoro-1H-imidazo[4,5-b]pyridine as a chemical probe is emerging, the broader family of imidazopyridine-based probes provides a strong foundation for its potential applications. nih.gov

Fluorescent probes based on imidazopyridine scaffolds have been successfully employed for the detection of various analytes, including metal ions and biologically relevant small molecules. nih.gov For instance, a fused imidazo[1,2-a]pyridine-based fluorescent probe has been developed for the selective detection of Fe³⁺ and Hg²⁺ ions in aqueous media and living cells. This probe exhibits a "turn-on" fluorescence response to Fe³⁺ and a "turn-off" response to Hg²⁺, with low detection limits.

The design of such probes often incorporates fluorescence mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT). nih.gov The derivatization of the imidazopyridine core with specific recognition moieties allows for the selective binding of the target analyte, leading to a measurable change in the fluorescence signal.

The synthesis of these probes typically involves multi-step organic reactions. For example, a fused imidazopyridine-based sensor was synthesized via a cascade cyclization reaction, forming three new C-N bonds in a single sequence. This highlights the synthetic accessibility of complex probe structures from simpler imidazopyridine precursors.

Table 1: Examples of Imidazopyridine-Based Fluorescent Probes and their Applications

Probe ScaffoldTarget Analyte(s)Fluorescence ResponseApplication
Fused Imidazo[1,2-a]pyridine (B132010)Fe³⁺ / Hg²⁺"Turn-on" for Fe³⁺, "Turn-off" for Hg²⁺Detection in aqueous media and HeLa cells
Triazole-attached ImidazopyridineMetal IonsSelective detectionMetal ion sensing
Quinoline conjugated ImidazopyridineMetal IonsSelective detectionMetal ion sensing

Given the established success of related compounds, it is anticipated that this compound could serve as a valuable core for developing novel probes with potentially improved photostability, quantum yield, and analyte sensitivity due to the electron-withdrawing nature of the fluorine atom.

Mechanistic Elucidation of Reactions Involving the Imidazo[4,5-b]pyridine System (e.g., Concerted-Metallation-Deprotonation)

The imidazo[4,5-b]pyridine scaffold is of significant interest in the study of reaction mechanisms, particularly in the context of transition-metal-catalyzed C-H activation. One such mechanism that has garnered considerable attention is the Concerted-Metallation-Deprotonation (CMD) pathway. The CMD mechanism is a key step in many direct arylation and other C-H functionalization reactions, often catalyzed by palladium, rhodium, or ruthenium complexes. acs.org

In a typical CMD mechanism involving a pyridine-containing substrate, the reaction is initiated by the coordination of the pyridine (B92270) nitrogen to the metal center. This pre-coordination brings the C-H bond into close proximity to the metal and a base (often a carboxylate ligand). The C-H bond cleavage and the formation of the new metal-carbon bond occur in a single, concerted transition state, with the base abstracting the proton.

Kinetic studies on the C-H activation of 2-phenylpyridine (B120327) with a rhodium complex, [Cp*RhCl₂]₂, and a carboxylate have provided valuable insights into the CMD mechanism. acs.org These studies revealed that the rate of the reaction is dependent on the pKa of the carboxylate used, with a direct correlation observed up to a certain pKa value. The reaction kinetics were found to be first-order in the active metal species and can show a first-order dependence on the substrate concentration under certain conditions. acs.org

While direct mechanistic studies on this compound are not yet widely reported, the principles learned from model systems like 2-phenylpyridine are highly applicable. The fluorine substituent on the imidazo[4,5-b]pyridine ring would be expected to influence the electronic properties of the molecule, potentially affecting the acidity of the C-H bonds and the coordination to the metal center, thereby modulating the rate and selectivity of the CMD process.

Table 2: Key Features of the Concerted-Metallation-Deprotonation (CMD) Mechanism

FeatureDescription
Transition State A single, concerted transition state for C-H bond cleavage and metal-carbon bond formation.
Role of Base A base, often a carboxylate ligand, abstracts the proton from the C-H bond.
Pre-coordination Coordination of a heteroatom (e.g., pyridine nitrogen) to the metal center facilitates the C-H activation.
Metal Catalysts Commonly involves late transition metals such as Pd(II), Rh(III), and Ru(II).

Further mechanistic investigations on the this compound system would be invaluable for understanding the subtle electronic effects of the fluorine atom on C-H activation reactions and for the rational design of more efficient catalytic systems.

Use as pH-Sensing Molecules: Spectroscopic and Computational Analysis of Prototropic Behavior

The imidazo[4,5-b]pyridine framework, with its multiple nitrogen atoms, exhibits interesting prototropic behavior, making it a suitable candidate for the development of pH-sensing molecules. The protonation state of the molecule can be influenced by the pH of the surrounding medium, leading to changes in its spectroscopic properties, such as UV-Vis absorption and fluorescence emission. irb.hrirb.hr

Recent studies on imidazo[4,5-b]pyridine derived iminocoumarins have demonstrated their potential as pH probes. irb.hrirb.hr Through a combination of spectroscopic measurements and computational analysis, the protonation equilibria of these molecules have been elucidated. It was found that these systems exist as monoprotonated cations at neutral pH. As the pH decreases, they undergo a transition to a diprotonated form, and in strongly basic conditions, they revert to their neutral, unionized state. irb.hrirb.hr

The pKa values for these transitions are influenced by the electronic nature of the substituents on both the imidazopyridine and the iminocoumarin cores, as well as the polarity of the solvent. irb.hrirb.hr This tunability allows for the rational design of pH sensors that operate within specific pH ranges.

Table 3: Prototropic Behavior of Imidazo[4,5-b]pyridine Derived Iminocoumarins

pH RangePredominant Species
3.4 - 4.4Transition to diprotonated form
NeutralMonoprotonated cation
10.4 - 13.7Transition to neutral unionized molecule

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have proven to be powerful tools for understanding the prototropic behavior of these molecules. irb.hrirb.hr These calculations can accurately predict the pKa values and the electronic transitions responsible for the observed spectroscopic changes, providing a detailed picture of the structure-property relationships. irb.hrirb.hr

The introduction of a fluorine atom in the 6-position of the 1H-imidazo[4,5-b]pyridine ring is expected to significantly impact its prototropic behavior. The electron-withdrawing nature of fluorine would likely lower the pKa values of the molecule, shifting its pH-sensing range. This makes this compound an attractive target for the development of novel pH probes with tailored properties for specific applications in chemistry and biology.

Future Directions and Emerging Research Avenues for 6 Fluoro 1h Imidazo 4,5 B Pyridine Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of imidazo[4,5-b]pyridine derivatives is an area of intense research, with a growing emphasis on environmentally benign and efficient methodologies. researchgate.net Traditional methods often involve harsh reaction conditions, toxic reagents, and lengthy purification processes. jscimedcentral.com Future research is geared towards overcoming these limitations by developing novel synthetic strategies that are both sustainable and economically viable.

Key emerging trends include:

Green Solvents: The use of environmentally friendly solvents like water-isopropanol (H2O-IPA) mixtures is being explored to create cleaner reaction profiles. researchgate.net

Photocatalysis: Light-mediated reactions offer a powerful tool for C-C and C-N bond formation under mild conditions, reducing the need for high temperatures and harsh reagents. researchgate.net Photocatalytic approaches are being developed for the synthesis of functionalized imidazo[4,5-b]pyridines, providing good yields with simpler reaction steps. researchgate.net

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, are highly efficient for building molecular complexity. They are being utilized to synthesize a range of 6-substituted imidazo[1,2-a]pyridines and can be adapted for the 6-fluoro-1H-imidazo[4,5-b]pyridine scaffold. nih.gov

Electrochemical Synthesis: Electrosynthesis represents a green alternative to traditional chemical oxidation or reduction, using electricity to drive reactions. This method has been successfully applied to the synthesis of related CN-substituted imidazo[1,5-a]pyridines, suggesting its potential for the target scaffold. rsc.org

Catalytic Systems: The development of novel catalysts, such as zinc triflate, facilitates reactions under milder conditions and improves yields. jscimedcentral.com Furthermore, palladium-catalyzed cross-coupling reactions like the Suzuki coupling are instrumental in creating 2,6-disubstituted imidazo[4,5-b]pyridines, allowing for the introduction of diverse functional groups. mdpi.com

These advanced synthetic methods promise to make the production of this compound derivatives more sustainable, cost-effective, and versatile.

Advanced Computational Design of Next-Generation Derivatives with Tailored Properties

Computational chemistry has become an indispensable tool for the rational design of new molecules. By simulating molecular properties and interactions, researchers can prioritize the synthesis of compounds with the highest potential, saving significant time and resources.

Table 1: Computational Methods in Imidazo[4,5-b]pyridine Research

Computational Method Application Research Focus Reference
Density Functional Theory (DFT) Investigation of global and local reactivity, electronic structures, thermodynamic stabilities. Understanding reactivity, proton affinity, and metal ion coordination. uctm.edumdpi.com
Molecular Docking Simulation of binding modes and interactions with biological targets (e.g., kinases). Inhibitor design, structure-activity relationship (SAR) studies. nih.gov
Hirshfeld Surface Analysis Identification of intermolecular contacts and interactions. Analyzing crystal packing and non-covalent interactions. uctm.edu

For this compound, these computational approaches are crucial for:

Predicting Reactivity and Stability: DFT calculations can elucidate the electronic properties of the scaffold, predicting the most likely sites for chemical modification and the stability of potential derivatives. uctm.edumdpi.com

Designing Potent Inhibitors: Molecular docking simulations allow researchers to visualize how derivatives bind to specific biological targets, such as the B-Raf kinase. nih.gov This insight enables the design of compounds with optimized interactions and improved potency.

Tailoring Physicochemical Properties: Computational tools can predict properties like solubility, lipophilicity, and metabolic stability, guiding the design of derivatives with desirable drug-like characteristics. nih.gov

The synergy between computational design and synthetic chemistry allows for a more targeted and efficient exploration of the vast chemical space surrounding the this compound scaffold.

Exploration of New Theoretical Interaction Mechanisms

A deep understanding of how molecules interact at the atomic level is fundamental to designing effective new compounds. Theoretical studies provide insights that are often inaccessible through experimental methods alone.

Future research in this area will likely focus on:

Characterizing Binding Modes: Detailed computational studies have revealed that imidazo[4,5-b]pyridine-based inhibitors can bind to kinases in specific conformations, such as the "DFG-in, αC-helix out" mode observed in B-Raf inhibitors. nih.gov Further exploration of these binding mechanisms can lead to the design of more selective and potent drugs.

Elucidating Non-Covalent Interactions: The stability of ligand-receptor complexes is often governed by a network of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking. Theoretical methods can precisely map and quantify these interactions, guiding the optimization of derivatives.

Understanding Metal Coordination: The imidazo[4,5-b]pyridine scaffold has the potential to coordinate with metal ions, an area that remains relatively underexplored. mdpi.com DFT analysis has shown that the imidazole (B134444) nitrogen is a primary binding site for metal dications. mdpi.com A deeper theoretical understanding of this coordination chemistry could open up applications in metalloenzyme modulation and metal-ion sensing. mdpi.com

Protonation and Tautomerism: The basicity of the nitrogen atoms in the scaffold influences its behavior in biological systems. Theoretical calculations can accurately predict protonation sites and the relative stability of different tautomers, which is critical for understanding receptor engagement. mdpi.com

By delving into these theoretical aspects, researchers can build more sophisticated models that better predict the biological activity and physicochemical properties of new this compound derivatives.

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize molecular design and discovery. These technologies can analyze vast datasets to identify complex patterns and make predictions, accelerating the design-build-test-learn cycle.

Emerging applications in the context of this compound chemistry include:

Generative Molecular Design: Generative AI models can explore the vastness of chemical space to propose novel molecular structures that are optimized for specific properties. youtube.com These models can be constrained to ensure that the generated molecules are synthetically accessible, bridging the gap between computational design and laboratory reality. youtube.com

Property Prediction: ML models can be trained to predict a wide range of properties, from biological activity and toxicity to physicochemical characteristics. researchgate.net For example, an integrated AI/ML model has been developed to predict drug-induced kidney injury by combining physicochemical properties with off-target interaction data. researchgate.net Such models could be used to screen virtual libraries of this compound derivatives for potential liabilities early in the discovery process.

Synthesis Planning: AI tools are being developed that can devise synthetic routes for complex molecules. youtube.com By analyzing the chemical literature, these models can suggest reaction pathways, reagents, and conditions, significantly aiding the work of synthetic chemists.

High-Throughput Screening and Optimization: When combined with robotic automation, ML can guide high-throughput screening experiments. rsc.org An active learning approach, where the model iteratively suggests the next set of experiments to perform, can rapidly optimize a desired property, such as the cellular uptake of nanoparticles. rsc.org

The integration of AI and ML into the research workflow will enable a more rapid, unbiased, and efficient exploration of the chemical possibilities offered by the this compound scaffold, ultimately accelerating the discovery of next-generation compounds. youtube.com

Q & A

Basic: What are the standard synthetic routes for preparing 6-fluoro-1H-imidazo[4,5-b]pyridine derivatives?

Methodological Answer:
The synthesis typically involves condensation reactions using fluorinated precursors. For example, derivatives can be synthesized by reacting 5-fluoropyridine-2,3-diamine with aldehydes (e.g., benzaldehyde) under phase-transfer catalysis (solid-liquid conditions) or oxidative cyclization with reagents like ammonium persulfate in acetonitrile . Purification often employs flash chromatography or crystallization from ethanol . Key characterization includes 1^1H/13^13C NMR, IR spectroscopy, and elemental analysis to confirm regioselectivity and purity .

Advanced: How can regioselectivity challenges in fluorinated imidazo[4,5-b]pyridine synthesis be addressed?

Methodological Answer:
Regioselectivity issues arise due to competing reaction pathways. Strategies include:

  • Catalytic Optimization : Using phase-transfer catalysts (e.g., p-toluenesulfonic acid) to favor specific ring closure .
  • Solvent Control : Polar aprotic solvents like DMF enhance reactivity of fluorinated intermediates .
  • Computational Modeling : Pre-screening reaction pathways via DFT calculations to predict favorable sites for fluorine substitution .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and fluorine’s electronic effects on aromatic protons .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects fragmentation patterns, especially for fluorinated metabolites .
  • HPLC/UPLC-MS : Quantifies purity and monitors reaction progress, with C18 columns and acetonitrile/water gradients for separation .

Advanced: What in vitro models are suitable for evaluating the biological activity of 6-fluoro derivatives?

Methodological Answer:

  • Antiproliferative Assays : Test against human cancer cell lines (e.g., MCF-7, HepG2) using MTT or SRB assays. Compare IC50_{50} values with non-fluorinated analogs to assess fluorine’s impact .
  • Antimicrobial Screening : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains in broth microdilution assays .
  • Mechanistic Studies : Measure CYP1A2-mediated metabolism to identify genotoxic metabolites like hydroxylamines or N-glucuronides .

Advanced: How can metabolite adducts of this compound be detected in biological matrices?

Methodological Answer:

  • Albumin Adduct Analysis : Use proteolytic digestion (trypsin/chymotrypsin) followed by LC-MS/MS to detect adducts at Cys34 of serum albumin, a biomarker for exposure .
  • DNA Adduct Profiling : Employ 32^{32}P-postlabeling or UPLC-ESI-MS/MS to identify N-(deoxyguanosin-8-yl) adducts, critical for assessing genotoxicity .

Basic: How does fluorination influence the physicochemical and biological properties of imidazo[4,5-b]pyridines?

Methodological Answer:

  • Electron-Withdrawing Effects : Fluorine increases ring electron deficiency, enhancing reactivity in nucleophilic substitutions .
  • Bioavailability : Fluorine improves membrane permeability and metabolic stability compared to bromine or phenyl analogs .
  • Anticancer Activity : Fluorinated derivatives show higher selectivity in topoisomerase I/II inhibition compared to non-fluorinated counterparts .

Advanced: What computational approaches predict the interaction of 6-fluoro derivatives with biological targets?

Methodological Answer:

  • Molecular Docking : Simulate binding to enzymes like topoisomerase IIα using AutoDock Vina; validate with in vitro inhibition assays .
  • QSAR Modeling : Correlate fluorine’s electronegativity with antiproliferative activity using descriptors like logP and polar surface area .
  • Metabolism Prediction : Use ADMET software (e.g., Schrödinger) to forecast CYP-mediated oxidation sites and potential toxicity .

Advanced: How do cooking or environmental conditions influence the formation of fluorinated heterocyclic amines (HCAs)?

Methodological Answer:

  • Thermal Degradation Studies : Simulate high-temperature cooking (e.g., 150–250°C) to monitor HCA formation via Maillard reactions involving creatinine, phenylalanine, and fluorinated aldehydes .
  • LC-MS/MS Quantification : Track PhIP analogs in charred meat or environmental samples using isotope dilution methods (e.g., 13^{13}C-labeled internal standards) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.